molecular formula C21H28N2O2S B2823441 2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one CAS No. 1209897-08-4

2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one

货号: B2823441
CAS 编号: 1209897-08-4
分子量: 372.53
InChI 键: WSIAHYWFSBEAPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group at the 4-position and a cyclopentylsulfanyl-acetyl moiety at the 1-position. Its molecular formula is C₂₃H₂₄N₄O₂S (calculated molecular weight: 432.5 g/mol). The cyclopropane ring introduces conformational rigidity, while the sulfanyl group may enhance lipophilicity and influence metabolic stability . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

属性

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c24-20(15-26-17-8-4-5-9-17)22-10-12-23(13-11-22)21(25)19-14-18(19)16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIAHYWFSBEAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share the piperazine-ethanone scaffold but differ in substituents, impacting their physicochemical and pharmacological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-(Cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one (Target) Cyclopentylsulfanyl, 2-phenylcyclopropanecarbonyl 432.5 Rigid cyclopropane; sulfur-containing substituent
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloro, phenyl 237.7 Simple chloro-substituted; lacks cyclopropane or sulfanyl groups
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloro, pyrimidinyl-phenyl 317.8 Pyrimidine enhances hydrogen bonding potential
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one Benzodiazolylsulfanyl, phenylethenesulfonyl 442.56 Dual sulfur-containing groups; ethenesulfonyl adds polarity
(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one Hydroxypropyl 184.2 Hydrophilic substituent; potential for improved solubility

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopentylsulfanyl group increases logP compared to hydrophilic analogues like .
  • Solubility : Pyrimidinyl and hydroxypropyl substituents (e.g., ) enhance aqueous solubility, whereas aromatic and sulfonyl groups (e.g., ) reduce it.

常见问题

Q. What synthetic strategies are optimal for synthesizing 2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves multi-step reactions, including cyclopropane ring formation, piperazine acylation, and thioether linkage introduction. Key steps:
  • Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane synthesis from styrene derivatives .
  • Piperazine Acylation: React 2-phenylcyclopropanecarbonyl chloride with piperazine under inert conditions (dry DCM, 0–5°C) to minimize hydrolysis .
  • Thioether Coupling: Introduce the cyclopentylsulfanyl group via nucleophilic substitution (e.g., using NaH in THF) .
  • Optimization: Polar aprotic solvents (DMF, THF) enhance reaction rates, while HPLC purification (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer: Combine spectroscopic and computational methods:
  • NMR: Confirm cyclopropane (δ 1.2–1.8 ppm, multiplet) and piperazine (δ 3.2–3.8 ppm, broad singlet) moieties .
  • Mass Spectrometry: ESI-MS detects the molecular ion peak [M+H]+ at m/z 415.2 (calculated) .
  • X-ray Crystallography: Resolve stereochemistry of the cyclopropane and piperazine groups (if crystalline) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer: Prioritize target-based assays:
  • Enzyme Inhibition: Test against serine hydrolases or kinases (e.g., via fluorescence-based assays) due to the electrophilic cyclopropanecarbonyl group .
  • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK293 cells .
  • Cytotoxicity: Screen in MCF-7 or HepG2 cell lines (MTT assay, 48-hour exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer: Systematically modify substituents and evaluate bioactivity:
Modification Biological Impact Reference
Cyclopentylsulfanyl → ArylthioEnhanced lipophilicity (logP ↑) but reduced metabolic stability
Piperazine → HomopiperazineAltered binding to GPCRs (e.g., dopamine D2 receptor)
Cyclopropane → Vinylogous esterIncreased electrophilicity (kinase inhibition ↑)
  • Tools: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes .

Q. What analytical approaches resolve contradictions in metabolic stability data across studies?

  • Methodological Answer: Address variability via:
  • In Vitro Models: Compare microsomal stability (human vs. rat liver microsomes) under standardized pH/temperature conditions .
  • Metabolite ID: Use LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., sulfoxide formation from the thioether group) .
  • Statistical Analysis: Apply ANOVA to assess inter-lab variability in half-life (t1/2) measurements .

Q. How can computational methods predict off-target interactions of this compound?

  • Methodological Answer: Leverage cheminformatics and AI-driven platforms:
  • Pharmacophore Modeling: Screen against PubChem BioAssay datasets for unintended GPCR/ion channel interactions .
  • Deep Learning: Train neural networks (e.g., DeepChem) on Tox21 data to predict hepatotoxicity .
  • Docking Validation: Cross-verify predictions with in vitro selectivity panels (e.g., Eurofins Panlabs®) .

Q. What strategies mitigate synthetic by-products during large-scale preparation?

  • Methodological Answer: Optimize reaction parameters and purification:
  • By-Product Analysis: Identify impurities via GC-MS (e.g., dimerization products from cyclopropane ring strain) .
  • Process Control: Use flow chemistry to maintain consistent temperature/pH during acylation .
  • Crystallization: Recrystallize from ethyl acetate/hexane (3:1) to remove polar by-products .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s solubility in aqueous vs. non-polar solvents?

  • Methodological Answer: Investigate solvent-solute interactions:
  • Solubility Testing: Use shake-flask method (UV-Vis quantification) in PBS (pH 7.4) and octanol .
  • Molecular Dynamics: Simulate solvation free energy (AMBER force field) to explain discrepancies .
  • pH Effects: Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid) .

Experimental Design Considerations

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Methodological Answer: Select species and dosing routes based on ADME properties:
  • Rodent Models: Sprague-Dawley rats (IV/PO dosing) for bioavailability (F%) and clearance (Cl) studies .
  • Tissue Distribution: Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in brain/liver .
  • Sampling Schedule: Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose for non-compartmental analysis .

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